An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
CAS Number: 1261938-64-0
This technical guide provides a comprehensive overview of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine, a key building block in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on the rationale behind experimental choices and methodologies.
Introduction and Significance
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, with the Chemical Abstracts Service (CAS) registry number 1261938-64-0, is a halogenated aryl-substituted hydroxypyridine.[1][2] Its molecular structure, featuring a substituted phenyl ring at the 4-position of a 2-hydroxypyridine core, makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of both chlorine and fluorine atoms on the phenyl ring offers unique electronic properties and potential metabolic stability markers, which are highly sought after in medicinal chemistry.
Notably, this compound has emerged as a significant scaffold in the development of agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[3] TRPM5 is a calcium-activated, monovalent-specific ion channel that plays a crucial role in various physiological processes, including taste transduction and insulin secretion.[4] Its involvement in gastrointestinal motility has made it an attractive target for the development of novel prokinetic agents to treat disorders like gastroparesis.[5][6][7] The exploration of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine and its derivatives as TRPM5 agonists underscores its importance in the quest for new therapeutics.[3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261938-64-0 | [1][2] |
| Molecular Formula | C₁₁H₇ClFNO | [1] |
| Molecular Weight | 223.63 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [8] |
Safety and Handling
Based on available GHS hazard statements, 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine should be handled with care.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Expert Insight: The presence of halogenated functional groups necessitates careful handling to avoid inhalation and skin contact. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Methodology: A Strategic Approach
The synthesis of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine can be strategically approached through a multi-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This approach is favored for its modularity and reliability in constructing biaryl systems.[9]
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the carbon-carbon bond between the pyridine and phenyl rings, pointing towards a Suzuki-Miyaura coupling. The 2-hydroxy group on the pyridine can be masked as a more stable methoxy group during the coupling reaction to prevent potential side reactions.
Caption: Retrosynthetic analysis of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methodologies for similar transformations. Optimization may be required for optimal yield and purity.
Step 1: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxypyridine with (3-Chloro-5-fluorophenyl)boronic acid
This step forms the crucial C-C bond between the two aromatic rings. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this reaction.[9]
Workflow:
Sources
- 1. 1261938-64-0|4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine|BLD Pharm [bldpharm.com]
- 2. 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine - CAS:1261938-64-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 3. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM5 activation depends on a synergistic effect of calcium and PKC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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